Product packaging for Codeine-d3(Cat. No.:CAS No. 70420-71-2)

Codeine-d3

Cat. No.: B161032
CAS No.: 70420-71-2
M. Wt: 302.4 g/mol
InChI Key: OROGSEYTTFOCAN-SBGSAQJDSA-N
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Description

Significance of Stable Isotope Labeling in Pharmaceutical and Forensic Sciences

Stable isotope labeling involves incorporating non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule. simsonpharma.comnaturesfingerprint.comsimsonpharma.com This process creates a compound with almost identical chemical and physical properties to the unlabeled drug, but with a slightly different mass. simsonpharma.com This mass difference is crucial for analytical techniques like mass spectrometry (MS). simsonpharma.comsimsonpharma.com

In pharmaceutical research, stable isotope labeling is used to study drug metabolism and disposition. By administering a labeled drug, researchers can track its absorption, distribution, metabolism, and excretion using mass spectrometry to differentiate the parent drug from its metabolites. nih.gov This helps in understanding how a drug is processed by the body, identifying metabolic pathways, and assessing potential drug interactions. nih.gov

In forensic science, stable isotope labeling is vital for accurate drug identification and quantification in biological samples such as blood, urine, and oral fluid. sciex.comnist.govnih.govbts.govoup.comrti.org Deuterated internal standards are added to samples before extraction and analysis. nist.govnih.govoup.com Because the labeled standard behaves similarly to the target analyte during sample preparation and analysis, it helps compensate for potential variations in extraction efficiency and matrix effects, leading to more accurate and reliable quantitative results. rti.org Stable isotope ratio analysis can also be used in forensic investigations for purposes such as geo-location and identifying the origin of illicit drugs. naturesfingerprint.comnih.gov

Overview of Codeine-d3 as a Certified Reference Material and Internal Standard

This compound is widely recognized and utilized as a certified reference material (CRM) and an internal standard in analytical procedures for codeine. caymanchem.comlipomed-usa.comsigmaaldrich.comcerilliant.commedline.comscientificlabs.co.ukscientificlabs.co.uk As a CRM, it is characterized by metrologically valid procedures, providing certified property values and associated uncertainties, ensuring traceability and accuracy in measurements. caymanchem.com

Its primary application is as an internal standard in mass spectrometry-based methods, including Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS). caymanchem.comsigmaaldrich.comcerilliant.comscientificlabs.co.ukscientificlabs.co.uksciex.comnist.govnih.govwaters.com In these methods, a known quantity of this compound is added to a sample containing the unlabeled codeine. The ratio of the signal intensity of unlabeled codeine to that of this compound is then used to determine the concentration of codeine in the original sample. This internal standardization method improves the precision and accuracy of the analysis by accounting for variations in sample preparation, instrument performance, and matrix effects. rti.orgwaters.com

This compound is particularly useful for quantifying codeine in biological matrices for applications such as pain prescription monitoring, clinical toxicology, and forensic analysis. sigmaaldrich.comcerilliant.comscientificlabs.co.ukscientificlabs.co.uk It is often used alongside other deuterated internal standards for the simultaneous analysis of multiple opiates. sciex.comnist.govnih.govbts.gov

Detailed research findings demonstrate the effectiveness of this compound as an internal standard in various analytical methods. For example, in a GC-MS/MS assay for opiates in human blood, this compound was successfully used as an internal standard, contributing to a method with good linearity, detection limits, precision, and accuracy over a relevant concentration range. nih.gov Another study utilizing LC-MS/MS for opiate analysis in oral fluid also employed deuterated internal standards, including this compound, to control for matrix effects and achieve accurate quantification. rti.org In Desorption/Ionization on Silicon (DIOS) Time-of-Flight Mass Spectrometry, Codeine was quantified relative to this compound, demonstrating the utility of the deuterated standard in this technique as well. waters.com

Data from analytical methods using this compound as an internal standard often include parameters such as linearity, limits of detection (LOD), and limits of quantification (LOQ). These parameters highlight the performance of the analytical method when employing this compound for quantification.

Table 1: Example Analytical Performance Data Using this compound (Illustrative based on search results)

AnalyteMatrixMethodInternal StandardLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
CodeineHuman BloodGC-MS/MSThis compound2.5 - 10001.02.5
CodeineOral FluidLC-MS/MSDeuterated ISs1.5 - 350-1.5
CodeineUrineGC/MSThis compound6.25 - 16000.786.25
CodeineUrineGC/MSThis compound-<1<1

The use of this compound as a CRM ensures its quality and suitability for these demanding analytical applications. caymanchem.comlipomed-usa.com It is available in various formulations, including solutions at specified concentrations, ready for use in analytical workflows. lipomed-usa.comsigmaaldrich.commedline.comscientificlabs.co.ukscientificlabs.co.uk

Table 2: this compound Product Information Examples (Illustrative based on search results)

ProductFormulationConcentrationGradeApplication(s)
This compound solutionSolution in methanol1.0 mg/mLCertified Reference MaterialForensic, Toxicology, Research
This compound solutionSolution in methanol100 μg/mLCertified Reference MaterialPain prescription monitoring, Forensic analysis, Clinical toxicology, Urine drug testing
This compound hydrochlorideBulk powder/solution-Certified Reference MaterialForensic, Toxicology, Research

The consistent performance and certified quality of this compound make it an indispensable tool for accurate and reliable quantification of codeine in a wide range of research and applied settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO3 B161032 Codeine-d3 CAS No. 70420-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROGSEYTTFOCAN-SBGSAQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016152
Record name Codeine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70420-71-2
Record name Codeine anhydrous, (N-methyl-d3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070420712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Codeine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Codeine-d3 hydrochloride dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CODEINE ANHYDROUS, (N-METHYL-D3)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2X46C93U8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Isotopic Characterization of Codeine D3

Methodologies for Deuterium (B1214612) Incorporation

The formal chemical name for Codeine-d3 is (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-(methyl-d3)-morphinan-6-ol. caymanchem.com This nomenclature indicates that the three deuterium atoms are specifically located on the methyl group attached to the nitrogen atom at position 17 of the morphinan (B1239233) ring structure.

The primary strategy for the synthesis of this compound involves the N-methylation of a suitable precursor molecule with a deuterated methylating agent. This process typically starts with a molecule that has the core structure of codeine but lacks the N-methyl group, such as norcodeine. The key reaction is the introduction of a trideuteromethyl (-CD3) group onto the nitrogen atom.

Common laboratory and industrial synthesis approaches include:

Reaction with Deuterated Methyl Iodide (CD3I): Norcodeine is reacted with methyl-d3 iodide in the presence of a base. The base deprotonates the secondary amine of the norcodeine, creating a nucleophilic nitrogen that subsequently attacks the electrophilic carbon of the methyl-d3 iodide, forming the N-CD3 bond.

Reductive Amination: An alternative route could involve the reaction of a precursor like normorphine with a deuterated formaldehyde (B43269) source (D2CO) followed by a reducing agent to form the N-CD3 group, with a subsequent step to methylate the phenolic hydroxyl group to form the codeine structure.

These synthetic methods are designed to be highly specific, ensuring that deuterium incorporation occurs exclusively at the N-methyl position, which is crucial for its function as an internal standard. waters.com

Isotopic Purity and Enrichment Assessment

After synthesis, it is essential to determine the isotopic purity and the degree of deuterium enrichment in the this compound product. This assessment confirms the success of the deuteration reaction and quantifies the distribution of different isotopic species. The primary analytical techniques used for this purpose are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and the relative abundance of different isotopic variants. nih.gov Unlabeled codeine has a monoisotopic mass of approximately 299.15 g/mol . lgcstandards.com The successful incorporation of three deuterium atoms results in a mass shift, with this compound exhibiting a molecular weight of approximately 302.4 g/mol . caymanchem.com By analyzing the mass spectrum, technicians can quantify the percentage of the desired d3 species compared to residual unlabeled (d0), partially labeled (d1, d2), or over-labeled species. researchgate.net High-quality this compound reference materials typically have an isotopic purity exceeding 98-99%.

NMR Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the precise location of deuterium incorporation. In the ¹H NMR spectrum of this compound, the characteristic signal for the N-methyl protons would be absent or significantly diminished, confirming that the hydrogen atoms on this group have been replaced by deuterium.

Table 1: Illustrative Isotopic Distribution of this compound

Isotopic SpeciesDescriptionTypical Abundance (%)
d0Unlabeled Codeine< 0.1%
d1Codeine with 1 Deuterium< 0.5%
d2Codeine with 2 Deuteriums< 1.0%
d3Codeine with 3 Deuteriums> 98.5%

Characterization for Reference Material Standards

For this compound to be used as a quantitative analytical reference standard, it must be produced and certified as a Certified Reference Material (CRM). caymanchem.comlgcstandards.com This involves a rigorous characterization process governed by international standards to ensure its quality, accuracy, and reliability.

The production and certification of high-quality CRMs like this compound are conducted under a robust quality management system that adheres to two key international standards:

ISO 17034: General requirements for the competence of reference material producers. This standard provides a framework for the production of reference materials. ansi.org It outlines the requirements for all aspects of the production process, including planning, material selection, processing, homogeneity and stability studies, value assignment, and documentation. aroscientific.comreagecon.com Adherence to ISO 17034 ensures that the reference material is produced with demonstrated competence and in a consistent manner. excedr.com

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories. This standard specifies the requirements for laboratories to carry out tests and calibrations, including those needed to certify the reference material. demarcheiso17025.comunido.org For this compound CRMs, this means that the analytical methods used to confirm its identity, purity, and concentration are validated and performed by a laboratory accredited to this standard. This accreditation provides confidence in the technical validity of the certified values provided on the certificate of analysis. demarcheiso17025.com

Together, these standards ensure that the entire lifecycle of the CRM, from production to certification, is conducted under a verified and internationally recognized quality system.

A fundamental property of a CRM is the metrological traceability of its certified values. caymanchem.com Metrological traceability is defined as the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, with each step contributing to the measurement uncertainty. mlo-online.comnist.gov

For a this compound CRM, which is typically supplied as a solution of known concentration, metrological traceability means that the certified concentration value is linked to national or international measurement standards, such as those maintained by a National Metrology Institute (NMI). nist.govcpsbc.ca This is achieved through:

An Unbroken Calibration Chain: All equipment used in the characterization, such as analytical balances and volumetric glassware, must be calibrated against traceable standards. mlo-online.com

Documented Measurement Uncertainty: Each step in the traceability chain has an associated measurement uncertainty, and these are combined to calculate the total uncertainty of the final certified value. mlo-online.comcpsbc.ca

Competence: The producer and the certifying laboratory must demonstrate technical competence, often through accreditation to standards like ISO 17034 and ISO/IEC 17025. nac-us.org

The certificate of analysis accompanying the this compound CRM provides the certified property value (e.g., concentration), its associated uncertainty, and a formal statement of metrological traceability, giving the end-user confidence in the accuracy and reliability of the standard for their analytical measurements. caymanchem.com

Advanced Analytical Methodologies Utilizing Codeine D3

Mass Spectrometry Applications

Mass spectrometry, often coupled with chromatographic separation techniques, is a powerful tool for the analysis of codeine. Codeine-d3 serves as an internal standard in these applications to improve the accuracy and precision of the measurements. cerilliant.comcaymanchem.comsigmaaldrich.comnist.govsciex.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of opiates, including codeine. This compound is frequently employed as an internal standard in GC-MS methods for the quantification of codeine in matrices such as blood and urine. caymanchem.comnist.govbts.govnih.gov Prior to GC-MS analysis, opiates often require derivatization to enhance their volatility and thermal stability. nih.govuc.ptresearchgate.net For instance, derivatization with BSTFA + 1% TMCS is a common practice. nih.govresearchgate.net In GC-MS, specific ions are monitored for both the analyte (codeine) and the internal standard (this compound). For codeine and this compound, ions at m/z 371 and 374, respectively, have been monitored in electron ionization mode. nist.gov The use of this compound helps to correct for potential variations introduced during sample preparation, derivatization, and chromatographic analysis. nist.gov GC-MS methods utilizing this compound have demonstrated linearity over a range of concentrations, with acceptable limits of detection and quantitation. nih.gov For example, a method for simultaneous determination of several opiates in human blood using GC-MS-MS with this compound as an internal standard showed linearity between 2.5 and 1000 ng/mL for codeine. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

LC-MS and LC-MS/MS are widely used for opiate analysis due to their sensitivity and selectivity, particularly for polar and thermolabile compounds that may be less amenable to GC-MS. sciex.comsciex.commdpi.com this compound is commonly used as an internal standard in LC-MS and LC-MS/MS methods for the quantification of codeine and its metabolites, such as codeine-6-glucuronide (B1240514), in various biological fluids like urine, blood, and oral fluid, as well as in food matrices like poppy seeds. sciex.comwur.nloup.comcapes.gov.brnih.govoup.comcapes.gov.br In LC-MS/MS, multiple reaction monitoring (MRM) is often employed, where specific precursor and product ions are monitored for increased selectivity and sensitivity. sciex.comnih.govcapes.gov.br this compound helps to compensate for matrix effects and variations in ionization efficiency that can occur in LC-MS analysis. sciex.com Methods using LC-MS/MS with this compound have shown good linearity and low limits of quantitation for codeine in different matrices. sciex.comsciex.com For instance, an LC-MS/MS method for opiates in oral fluid using this compound as an internal standard for dihydrocodeine achieved lower limits of quantitation of 0.5 ng/mL or better. sciex.com Another LC-MS/MS method for the simultaneous analysis of various drugs of abuse in whole blood, including codeine, using deuterated internal standards, reported a limit of quantitation of 5 ng/mL for codeine. sciex.com

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/FT-MS)

UHPLC-HRMS, including techniques like FT-MS, offers enhanced chromatographic resolution and accurate mass measurements, which are beneficial for comprehensive screening and quantification of a wide range of analytes in complex samples. oup.comacs.orggdch.de this compound can be used as an internal standard in UHPLC-HRMS methods for the analysis of codeine in matrices such as capillary blood and postmortem blood. oup.comacs.org HRMS provides high mass accuracy, which aids in the confident identification and quantification of analytes based on their exact mass and fragmentation patterns. oup.comcsic.es In UHPLC-HRMS applications, this compound helps to ensure accurate quantification by accounting for matrix effects and variations in instrument response. oup.com

Sample Preparation Techniques in Conjunction with this compound

Effective sample preparation is crucial for removing matrix interferences and concentrating analytes before analysis by mass spectrometry. This compound is added to samples, typically at an early stage of the preparation process, to serve as an internal standard throughout the extraction and clean-up steps. nist.govwur.nlsciex.comnih.govuc.ptoup.comgdch.deshimadzu.comakjournals.comidaho.govwur.nl

Solid-Phase Extraction (SPE) Protocols

SPE is a widely used technique for the extraction and clean-up of opiates from various matrices. nist.govwur.nlsciex.comnih.govcapes.gov.brnih.govoup.comgdch.deakjournals.comidaho.gov this compound is added to the sample before the SPE procedure begins. nist.govnih.govoup.comakjournals.com Different types of SPE cartridges and protocols are employed depending on the matrix and the target analytes. Mixed-mode SPE cartridges, which utilize both ion exchange and reversed-phase retention mechanisms, are commonly used for opiate extraction. nist.govnih.gov SPE protocols often involve steps such as cartridge conditioning, sample loading, washing to remove interferences, and elution of the analytes. nist.govoup.com The presence of this compound during SPE allows for monitoring and correction of analyte recovery losses that may occur during the extraction process. akjournals.com For example, SPE using Oasis HLB cartridges has been used for the extraction of codeine and its glucuronide from urine, with this compound added as an internal standard. capes.gov.brnih.govoup.com

Protein Precipitation Methodologies

Protein precipitation is a simple and rapid sample preparation technique used to remove proteins from biological samples, which can interfere with downstream analysis. wur.nlsciex.comnih.govuc.ptoup.comshimadzu.com this compound is typically added to the sample before the precipitating agent is introduced. sciex.comnih.govuc.ptshimadzu.com Common protein precipitating agents include organic solvents like acetonitrile (B52724) and methanol, or acids like trichloroacetic acid. sciex.comnih.govuc.ptshimadzu.comoup.com After precipitation, the sample is usually centrifuged, and the supernatant containing the analytes and internal standard is collected for further processing or direct injection into the analytical system. sciex.comuc.ptoup.com Protein precipitation is often used as a preliminary step before other techniques like SPE or direct LC-MS analysis. sciex.comnih.govuc.ptshimadzu.com Automated protein precipitation procedures coupled directly to LC-MS/MS systems have also been developed, where this compound is added as part of the automated process. shimadzu.com

Derivatization Strategies for Enhanced Analysis

For techniques like GC-MS, derivatization is often employed to improve the volatility and thermal stability of analytes like codeine, which possess polar functional groups such as hydroxyls. This compound, being the deuterated analog, undergoes the same derivatization reaction as codeine. A common derivatization strategy for opioids involves silylation, often using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). scholaris.capsu.edu This process replaces the active hydrogen atoms in hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, leading to enhanced chromatographic properties for GC analysis. The use of this compound as an internal standard ensures that any inefficiencies or variability in the derivatization process affect both the analyte and the standard proportionally, thereby improving the accuracy of quantification. scholaris.ca

Method Validation Parameters and Performance Criteria

The rigorous validation of analytical methods employing this compound as an internal standard is essential to demonstrate their reliability and suitability for their intended purpose. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, trueness, and the evaluation of matrix effects and interferences. purdue.educore.ac.uknih.govojp.govpsu.eduunil.chldorganisation.comresearchgate.net

Isotope dilution mass spectrometry, utilizing this compound, is a powerful technique for achieving accurate and reliable quantification. core.ac.ukopinvisindi.is Calibration curves are established by analyzing a series of standards containing known concentrations of codeine and a fixed concentration of this compound internal standard. The ratio of the peak area response of codeine to that of this compound is plotted against the concentration of codeine. scholaris.ca This approach compensates for variations in sample preparation, injection volume, and instrument response. core.ac.uk Linear regression is typically used to model the relationship between the response ratio and analyte concentration, with the coefficient of determination (R²) used to assess the linearity of the calibration curve. core.ac.ukscholaris.caojp.govunil.ch R² values close to 1 indicate good linearity over the calibrated range. scholaris.caojp.gov

The LOD and LOQ are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.govscholaris.caojp.govpsu.edu These limits are typically determined based on the signal-to-noise ratio (S/N). scholaris.capsu.edu For example, an S/N of 3 is often used for LOD, and an S/N of 10 for LOQ. scholaris.capsu.edu Studies utilizing this compound as an internal standard have reported varying LOD and LOQ values for codeine depending on the matrix and the specific analytical method employed. faa.govscholaris.caojp.govpsu.eduirb.hr

Here is an example of reported LOD and LOQ values for codeine in hair using GC-MS with this compound as internal standard:

CompoundLOD (ng/mg)LOQ (ng/mg)
Codeine0.0020.005

Source: Adapted from Ref. scholaris.ca

Another study using LC-MS/MS for opiate analysis in wastewater reported method quantification limits for codeine in the low ng/L range. irb.hr

Accuracy, precision, and trueness are measures of the reliability of the analytical results. Accuracy refers to the closeness of a measured value to the true value. Precision refers to the reproducibility of measurements. Trueness is the closeness of the mean of a set of measurements to the true value. purdue.edunih.govpsu.eduunil.chresearchgate.net The use of this compound as an internal standard is fundamental in achieving high accuracy and precision, particularly in complex matrices where variations in recovery and ionization efficiency can occur. purdue.edu Validation studies involve analyzing quality control (QC) samples at different concentration levels. nih.govunil.chresearchgate.net Precision is often expressed as the coefficient of variation (%CV), while accuracy can be assessed by calculating the percentage bias or relative error. nih.govojp.govunil.chresearchgate.net Acceptable criteria for accuracy and precision in bioanalytical methods are typically defined by regulatory guidelines. unil.chldorganisation.comresearchgate.net

Reported validation data using this compound as an internal standard demonstrate good accuracy and precision for codeine analysis in various matrices. For instance, studies have shown within-run and between-run precision (expressed as %CV) to be low, and accuracy (expressed as % bias or relative error) to be within acceptable limits. nih.govojp.govunil.chresearchgate.net

Matrix effects occur when components in the sample matrix, other than the analyte, influence the ionization efficiency of the analyte and the internal standard, leading to signal suppression or enhancement. core.ac.ukfaa.govpsu.edu Interference studies assess whether other substances present in the sample can affect the accurate quantification of the target analyte. This compound is crucial for monitoring and compensating for matrix effects because it is expected to behave similarly to codeine during the ionization process. purdue.educore.ac.ukpsu.edu By examining the response ratio of the analyte to the internal standard, the impact of matrix effects can be mitigated. purdue.educore.ac.uk

Application of Codeine D3 in Drug Metabolism Studies Non Human and in Vitro Models

Elucidation of Codeine Metabolic Pathways

Codeine undergoes several metabolic transformations, primarily in the liver, catalyzed by various enzyme systems. The use of Codeine-d3 helps in tracing these pathways and understanding the contribution of different enzymes.

O-Demethylation Pathways and Enzyme Kinetics (e.g., Cytochrome P450 2D6)

The O-demethylation of codeine to morphine is a critical metabolic step, as morphine is a more potent opioid agonist than codeine itself. This reaction is primarily catalyzed by the cytochrome P450 enzyme 2D6 (CYP2D6). nih.govwikipedia.orgd-nb.info Studies using human liver microsomes and recombinant enzymes have confirmed the prominent role of CYP2D6 in this pathway. pharmgkb.orgnih.gov The activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which can influence the rate of morphine formation from codeine. nih.govwikipedia.orgmdpi.com this compound can be used in kinetic studies to determine the enzyme kinetics (e.g., Km and Vmax) of CYP2D6-mediated O-demethylation. While specific kinetic data for this compound were not explicitly found in the provided snippets, studies with unlabeled codeine show relatively high Km values for both O- and N-demethylation, suggesting a low affinity to the corresponding enzymes. pharmgkb.org

N-Demethylation Pathways and Enzyme Kinetics (e.g., Cytochrome P450 3A4)

Codeine also undergoes N-demethylation to form norcodeine. This metabolic pathway is primarily catalyzed by cytochrome P450 3A4 (CYP3A4). wikipedia.orgpharmgkb.orgnih.gov Research using human liver microsomes has demonstrated a strong correlation between codeine N-demethylation activity and CYP3A4 activity. nih.gov Inhibitor studies have further supported the role of CYP3A4, with compounds like troleandomycin, gestodene, ketoconazole, and erythromycin (B1671065) showing inhibitory effects on norcodeine formation. nih.gov Similar to O-demethylation, kinetic studies using this compound can help characterize the enzyme kinetics of CYP3A4 in this pathway. Although specific kinetic parameters for this compound were not detailed, studies with codeine indicate relatively high Km values for N-demethylation. pharmgkb.org

Glucuronidation Pathways and Enzyme Kinetics (e.g., UDP-glucuronosyltransferase 2B7, 2B4)

Glucuronidation is a major phase II metabolic pathway for codeine, leading to the formation of codeine-6-glucuronide (B1240514) (C6G). d-nb.infonih.govescholarship.orgebi.ac.uk This conjugation is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and UGT2B4. ebi.ac.uknih.govresearchgate.net Studies using recombinant UGTs have shown that both UGT2B4 and UGT2B7 exhibit activity towards codeine glucuronidation, with some evidence suggesting UGT2B4 might be primarily responsible based on correlation and inhibitor studies. nih.govresearchgate.net Codeine-6-glucuronide is considered a major metabolite and may contribute to the analgesic effects of codeine. ebi.ac.uknih.gov this compound is valuable for investigating the kinetics of these glucuronidation reactions catalyzed by UGTs. Enzyme kinetic analysis with human liver microsomes showed higher apparent Km values for codeine glucuronidation compared to recombinant UGT2B7. nih.gov

Identification and Quantification of Codeine and its Metabolites (e.g., Morphine, Norcodeine, Codeine-6-glucuronide)

This compound is widely used as an internal standard in analytical methods for the identification and quantification of codeine and its metabolites in biological matrices, such as plasma and urine, in both non-human and in vitro studies. nih.govescholarship.orgnih.govoup.comoup.comcapes.gov.brpsu.edu Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), often coupled with tandem mass spectrometry (MS/MS), are commonly employed for this purpose. nih.govescholarship.orgnih.govoup.comoup.comcapes.gov.brpsu.eduresearchgate.net The use of stable isotope-labeled internal standards like this compound is crucial for ensuring accuracy and precision in these quantitative analyses by compensating for variations during sample preparation and analysis. oup.comcapes.gov.brresearchgate.net

Key metabolites of codeine that are identified and quantified in these studies include:

Morphine: Formed via O-demethylation, primarily by CYP2D6. nih.govwikipedia.orgnih.govnih.govescholarship.org

Norcodeine: Formed via N-demethylation, primarily by CYP3A4. wikipedia.orgpharmgkb.orgnih.govnih.govescholarship.org

Codeine-6-glucuronide (C6G): Formed via glucuronidation, primarily by UGT2B4 and UGT2B7. d-nb.infonih.govescholarship.orgebi.ac.uk

Morphine-3-glucuronide (B1234276) (M3G) and Morphine-6-glucuronide (B1233000) (M6G): Formed by glucuronidation of morphine, primarily by UGT2B7. nih.govescholarship.orgresearchgate.net

Studies in horses, for example, have used liquid chromatography-mass spectrometry to analyze plasma and urine samples for codeine and its metabolites, including norcodeine, C6G, morphine, M3G, and M6G, following oral administration of codeine. nih.govescholarship.org Codeine-d6 and d3-M6G were used as internal standards in this study. nih.gov Another method for quantifying opioids and their metabolites in autopsy blood utilized LC-MS/MS and included this compound, morphine-d3, and codeine-6-glucuronide-d3 as internal standards. oup.com

Interactive Table: Examples of Codeine and Metabolite Quantification

AnalyteInternal Standard UsedAnalytical TechniqueSample Matrix (Example)Limit of Quantitation (Example)Source
CodeineCodeine-d6LC-MS/MSHorse Plasma/Urine0.1 ng/mL nih.govescholarship.org
NorcodeineCodeine-d6LC-MS/MSHorse Plasma/Urine0.1 ng/mL nih.govescholarship.org
Codeine-6-glucuronideMorphine-d6 (initially this compound was tried)LC-MS/MSGreyhound Dog Plasma2.5 ng/mL nih.gov
MorphineMorphine-d6LC-MS/MSHorse Plasma/Urine0.1 ng/mL nih.govescholarship.org
Morphine-3-glucuronided3-M6GLC-MS/MSHorse Plasma/Urine0.1 ng/mL nih.govescholarship.org
Morphine-6-glucuronided3-M6GLC-MS/MSHorse Plasma/Urine0.25 ng/mL nih.govescholarship.org
CodeineThis compoundGC-MS/MSHuman Urine2.5 ng/mL researchgate.net
MorphineMorphine-d3GC-MS/MSHuman Urine2.5 ng/mL researchgate.net
Codeine-6-glucuronideCodeine-6-glucuronide-d3LC-APCI-MSBody fluids (Human)200 μg/l capes.gov.br

Pharmacokinetic Modeling and Disposition Studies of Codeine Using Codeine D3 Non Human and in Vitro Models

Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of substances within a biological system. These models are built upon physiological parameters of the organism and biochemical properties of the compound, allowing for the simulation of drug behavior in various tissues and organs. PBPK models can be used to describe the sequential metabolism of drugs like codeine. Studies have developed whole-body PBPK models, based on different intestinal models such as the traditional model (TM) and the segregated-flow model (SFM), to describe codeine sequential metabolism in species like rats. scholaris.ca These models are optimized using software like Scientist® and Simcyp® simulators to predict data obtained from in vivo studies after both oral and intravenous administration of codeine. scholaris.ca

Research has investigated the role of the fractional formation clearance of morphine from codeine (fm') in discriminating between different intestinal PBPK models. scholaris.ca It has been found that tailor-made PBPK models can be superior in describing codeine sequential metabolism. scholaris.ca Comparisons between SFM and TM models have shown that SFM can be superior in predicting codeine sequential metabolism in man/rat, particularly when the fm' is low. scholaris.ca Interestingly, for codeine, which is an inactive precursor metabolized to morphine, the fitted results between SFM and TM models can be practically similar, which might initially suggest the drug is not subject to intestinal metabolism. scholaris.ca However, in rats, the enzyme Cyp2d1, analogous to human CYP2D6, is involved in codeine metabolism. scholaris.ca PBPK modeling has been applied to various opioids, including codeine, to predict drug-drug interactions and disposition in plasma and various organs. researchgate.net

Distribution and Excretion Dynamics in Animal Models

Animal models are essential for studying the in vivo distribution and excretion dynamics of codeine and its metabolites. Codeine is known to be metabolized in the liver and its metabolites are predominantly excreted in the urine in various species. vin.comvin.com

Equine Models

Studies in horses have investigated the metabolism and pharmacokinetics of codeine following oral administration. nih.govescholarship.org In Thoroughbred horses administered a single oral dose of codeine, the drug was rapidly converted into several metabolites, including norcodeine, codeine-6-glucuronide (B1240514) (C6G), morphine, morphine-3-glucuronide (B1234276) (M3G), and morphine-6-glucuronide (B1233000) (M6G). nih.govescholarship.org Plasma codeine concentrations in horses were best described by a two-compartment model. nih.govescholarship.org

The maximum plasma concentration (Cmax), time to reach maximum plasma concentration (tmax), and elimination half-life (t½) for codeine in horses were reported as 270.7 ± 136.0 ng/mL, 0.438 ± 0.156 hours, and 2.00 ± 0.534 hours, respectively. nih.govescholarship.org M3G was the most abundant metabolite detected in horse plasma, with a Cmax of 492.7 ± 35.5 ng/mL, followed by C6G (Cmax 96.1 ± 33.8 ng/mL) and M6G (Cmax 22.3 ± 4.96 ng/mL). nih.govescholarship.org Morphine and norcodeine were the least abundant metabolites in horse plasma, with Cmax values of 3.17 ± 0.95 ng/mL and 1.42 ± 0.79 ng/mL, respectively. nih.govescholarship.org All five metabolites were detected in the urine of horses. escholarship.org Codeine concentrations in urine were generally below the limit of quantification by 24 hours post-administration in most horses. escholarship.org Norcodeine concentrations were below the limit of quantification by 48 hours, while C6G concentrations were below the limit of quantification in most horses by 48 to 72 hours. escholarship.org Morphine and M6G concentrations were below the limit of quantification in some horses by 72 hours, but M3G concentrations remained above the limit of quantification at the last measured time point (120 hours) in all horses studied. escholarship.org

Canine Models

In Greyhound dogs, the pharmacokinetics of codeine have been investigated after intravenous and oral administration. nih.gov Following intravenous administration of codeine, the drug was rapidly eliminated. nih.gov The terminal half-life of codeine in Greyhound dogs was found to be 1.22 hours, with a rapid clearance of 29.94 mL/min/kg and a large volume of distribution of 3.17 L/kg. nih.gov Negligible amounts of morphine were present in plasma, but large amounts of codeine-6-glucuronide were detected, with a Cmax of 735.75 ng/mL occurring at 1.59 hours after intravenous administration. nih.gov The terminal half-life of codeine-6-glucuronide was 2.25 hours after intravenous codeine administration. nih.gov

Oral administration of codeine in Greyhound dogs resulted in a low oral bioavailability of 4%. nih.gov Similar to intravenous administration, morphine concentrations were negligible, but large amounts of codeine-6-glucuronide were detected, with a Cmax of 1952.86 ng/mL, suggesting substantial first-pass metabolism. nih.gov The pharmacokinetics of codeine in dogs were found to be similar to other opioids, characterized by a short half-life, rapid clearance, large volume of distribution, and poor oral bioavailability. nih.gov High concentrations of codeine-6-glucuronide were consistently detected after both intravenous and oral administration. nih.gov

Investigation of Codeine Disposition in Various Biological Matrices from Animal Studies (e.g., Sweat, Urine, Liver, Kidney, Muscle)

The disposition of codeine and its metabolites in various biological matrices beyond plasma and urine provides valuable insights into its distribution and elimination pathways. While specific studies using Codeine-d3 to track disposition in all listed matrices (sweat, urine, liver, kidney, muscle) in animal models were not extensively detailed in the search results, general principles of codeine disposition and the use of alternative matrices in toxicology can be discussed based on the available information.

Codeine is metabolized in the liver, and its metabolites are primarily excreted in the urine. vin.comvin.comwikipedia.org Studies in rats have shown that codeine is metabolized to norcodeine, and in humans, approximately 10% of a codeine dose is excreted unchanged in urine, 40% as conjugated codeine, 10% as norcodeine, and 10% as morphine. nih.gov Urinary excretion profiles in human volunteers have shown free codeine, conjugated codeine, free morphine, and conjugated morphine. nih.gov

Alternative matrices such as sweat, hair, oral fluid, meconium, breast milk, and vitreous humor are increasingly used in toxicological analyses in both clinical and forensic settings. nih.gov These matrices can offer advantages such as less chance of sample tampering, a wider detection window, and non-invasive collection. nih.govusp.br Sweat testing, for instance, has advantages over blood and urine, including a larger detection window (up to 14 days) and the predominant presence of unchanged compounds rather than metabolites. usp.br However, the incorporation of drugs into these matrices can be limited depending on their physicochemical properties, and correlating concentrations in these matrices to physiological effects can be challenging. nih.gov

While direct studies detailing this compound disposition in liver, kidney, or muscle tissue from animal models were not prominently featured, general toxicological studies in animals like rats and mice have involved the examination of various tissues for toxicological endpoints, which would implicitly involve the presence of the tested compound (codeine) and its metabolites in these organs. nih.gov The liver and kidneys are primary organs involved in metabolism and excretion, respectively, so the presence of codeine and its metabolites in these tissues is expected. Muscle tissue can also serve as a reservoir for some compounds, depending on their lipophilicity and binding characteristics.

The use of stable-labeled internal standards like this compound is crucial for accurate quantification of analytes in complex biological matrices, including tissues, by compensating for matrix effects and variations during sample preparation and analysis.

Data Tables

Below are interactive tables summarizing some of the pharmacokinetic data for codeine and its metabolites in equine and canine models, based on the search results.

Table 1: Plasma Pharmacokinetic Parameters of Codeine and Metabolites in Thoroughbred Horses (Oral Administration)

CompoundCmax (ng/mL)tmax (hours)Elimination t½ (hours)
Codeine270.7 ± 136.00.438 ± 0.1562.00 ± 0.534
Morphine3.17 ± 0.95--
Norcodeine1.42 ± 0.79--
Codeine-6-glucuronide96.1 ± 33.8--
Morphine-3-glucuronide492.7 ± 35.5--
Morphine-6-glucuronide22.3 ± 4.96--

Table 2: Plasma Pharmacokinetic Parameters of Codeine and Codeine-6-glucuronide in Greyhound Dogs (Intravenous Administration)

CompoundTerminal Half-life (hours)Clearance (mL/min/kg)Volume of Distribution (L/kg)Cmax (ng/mL)tmax (hours)
Codeine1.2229.943.17--
Codeine-6-glucuronide2.25--735.751.59

Note: Cmax and tmax for codeine after IV administration were not explicitly provided, as Cmax for the metabolite is given. nih.gov

Table 3: Plasma Pharmacokinetic Parameters of Codeine and Codeine-6-glucuronide in Greyhound Dogs (Oral Administration)

CompoundOral Bioavailability (%)Cmax (ng/mL)
Codeine4-
Codeine-6-glucuronide-1952.86

Note: Cmax for codeine after oral administration was not explicitly provided, as Cmax for the metabolite is given. nih.gov

Forensic and Environmental Research Applications of Codeine D3

Methodologies for Forensic Toxicological Analysis

Forensic toxicology relies on the precise identification and quantification of drugs and their metabolites in biological specimens to aid in investigations. Codeine-d3 is frequently incorporated into these methodologies, especially when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Post-Mortem Analysis in Biological Tissues (e.g., Stomach Wall, Blood, Liver, Kidney, Hair)

In post-mortem forensic investigations, the analysis of various biological tissues is essential for determining the presence and distribution of codeine. This compound is commonly added as an internal standard during the extraction and analysis of codeine and its metabolites in tissues such as stomach wall, blood, liver, kidney, and hair. nih.govzhanggroup.orgguidetoimmunopharmacology.orgoup.compsu.eduplos.orgmdpi.com

Studies have demonstrated methods for the quantification of opioids, including codeine, in post-mortem tissues. For instance, a method for the quantification of 6-monoacetylmorphine, 6-acetylcodeine, morphine, and codeine in post-mortem stomach wall tissue using LC-MS/MS has been developed and validated. This compound was used as the internal standard for both codeine and 6-acetylcodeine in this method. mdpi.com In this study, codeine was detected in 94% of the analyzed stomach wall tissues from heroin-related death cases, with a median concentration of 30 ng/g. mdpi.com

Another study investigating opioid disposition in skeletal tissue utilized this compound and morphine-d3 as internal standards for the extraction of opioids from bone and bone marrow samples. oup.com Blood samples in this study were also spiked with this compound and morphine-d3 for analysis using a protein precipitation procedure. oup.com The study found a linear trend when correlating codeine blood concentration with bone and bone marrow concentrations. oup.com

Research on the post-mortem distribution of heroin metabolites, including codeine, in various fluids and tissues like femoral blood, liver, cerebrospinal fluid, and vitreous humor has also employed this compound as an internal standard. oup.com This research highlighted the consistently low levels of codeine relative to morphine following heroin overdose in blood, liver, and CSF. oup.com

In studies assessing heroin-related metabolites in post-mortem fluids and tissues, this compound, along with morphine-d3 and 6-MAM-d3, has been used as an internal standard solution added to homogenized tissue samples before extraction and analysis by liquid chromatography-mass spectrometry. mdpi.com These studies provide valuable insights into the distribution of codeine and its metabolites across different post-mortem matrices, which is crucial for interpreting toxicological findings, especially in cases where traditional samples may be compromised. mdpi.com

Detection and Quantification in Alternative Matrices (e.g., Hair, Sweat, Saliva)

The analysis of alternative matrices like hair, sweat, and saliva provides valuable complementary information to traditional blood and urine testing in forensic toxicology. These matrices can offer a longer detection window and may be more readily available in certain situations. This compound is frequently used as an internal standard in the development and validation of analytical methods for the detection and quantification of codeine in these alternative specimens. oup.complos.orgnih.govojp.govbham.ac.uk

Studies evaluating oral fluid (saliva) as an alternative drug testing specimen have utilized this compound as an internal standard in GC-MS methods for analyzing codeine and its metabolites. ojp.govbham.ac.uk The use of deuterated internal standards like this compound is crucial for accurate quantification in these complex matrices. ojp.gov

Research on opioid disposition in human sweat after controlled oral codeine administration has also employed this compound as an internal standard in the analysis of sweat patches. psu.edu This research found that codeine was detected in sweat patches for up to two weeks after dosing, albeit at highly variable concentrations. psu.edu

While not explicitly detailing the use of this compound, the importance of alternative matrices like hair, sweat, and saliva in drug testing is highlighted, particularly their non-invasive collection and the capability of sensitive techniques like LC-MS and GC-MS/MS for accurate detection and measurement in small samples. bham.ac.uk

Environmental Monitoring and Detection of Opiates

This compound also finds application in environmental research, particularly in monitoring the presence of opiates in the environment.

Wastewater-Based Epidemiology Methodologies

Wastewater-based epidemiology (WBE) is an emerging discipline that involves analyzing wastewater to estimate the consumption of various substances, including illicit drugs and pharmaceuticals, within a population. This compound is used as an internal standard in the analytical methods employed in WBE to quantify codeine and its metabolites in wastewater samples. plos.orgwur.nlirb.hr

In WBE studies, the accurate quantification of codeine in wastewater is essential for estimating per capita consumption. Codeine concentrations are typically determined using techniques like LC-MS/MS, with this compound added as an internal standard to ensure accuracy and account for matrix effects inherent in wastewater samples. researchgate.net

Research utilizing WBE to evaluate codeine consumption has shown that wastewater analysis can effectively measure changes in population-level consumption, such as the decrease observed in Australia following the rescheduling of codeine to a prescription-only medicine. researchgate.netnih.gov These studies rely on the accurate quantification of codeine in numerous wastewater samples, where this compound serves as a vital internal standard. researchgate.net

Correction factors are critical for back-estimating drug consumption from WBE data. Studies have investigated methods to derive these factors by analyzing wastewater samples and comparing them with consumption data, utilizing internal standards like this compound in the analytical process. figshare.com

Future Directions and Research Opportunities

Emerging Analytical Technologies and Automation in Deuterated Compound Analysis

Emerging analytical technologies, particularly in mass spectrometry (MS), continue to enhance the capabilities for analyzing deuterated compounds like Codeine-d3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains a cornerstone technique, offering high selectivity and sensitivity for the detection and quantification of analytes in complex matrices. sciex.com Advancements in LC-MS/MS instrumentation and methodologies are continuously improving sensitivity, expanding linear dynamic ranges, and enhancing the reproducibility of ion ratios, which are critical for accurate quantification using internal standards. sciex.com

The integration of automated systems with advanced MS platforms allows for streamlined workflows, from sample introduction to data acquisition and processing. This not only increases sample throughput but also minimizes potential sources of error associated with manual handling. The continued development of software for data processing and interpretation, including tools for internal standard outlier detection, is also crucial for improving the reliability of automated analytical methods. nih.gov

Advanced Applications in Systems Biology and Multi-Omics Research using Isotope Labeling

While this compound itself is primarily an analytical standard, the principles of stable isotope labeling it embodies are fundamental to advanced applications in systems biology and multi-omics research. Stable isotope labeling allows researchers to trace the behavior and interactions of molecules within biological systems. creative-proteomics.com By incorporating stable isotopes like deuterium (B1214612), 13C, or 15N into molecules, scientists can track metabolic pathways, understand molecular turnover, and quantify changes in response to various conditions. creative-proteomics.com

In multi-omics research, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, stable isotope labeling provides valuable quantitative insights. creative-proteomics.commdpi.comfrontiersin.org For instance, stable isotope labeling in metabolomics allows for the detailed mapping of metabolic networks and the quantification of metabolic rates by tracing the transformation and distribution of labeled substrates. creative-proteomics.com This is particularly useful for identifying biomarkers and understanding metabolic disorders. creative-proteomics.com

Although this compound is not typically used for metabolic tracing in living systems due to its primary role as an analytical standard and the nature of codeine itself, the broader techniques of stable isotope labeling are integral to gaining a comprehensive understanding of complex biological systems at a molecular level. creative-proteomics.commdpi.comfrontiersin.orgnih.gov The challenges in multi-omics integration highlight the need for robust quantitative methods, where stable isotope-labeled standards play a crucial role in ensuring the accuracy and comparability of data across different omics layers. nih.gov

Development of Novel Deuterated Opioid Standards for Research

The development of novel deuterated opioid standards, building on the utility of compounds like this compound, remains an important area for future research. Deuterated standards are essential for accurate quantification of opioids and their metabolites in various research and analytical applications, including forensic toxicology and clinical testing. sigmaaldrich.comcerilliant.comcaymanchem.comsciex.com

The need for a wide range of certified reference materials for opioids and their deuterated analogs is driven by the evolving landscape of opioid research and the need for reliable analytical methods. sigmaaldrich.comcerilliant.comcaymanchem.com This includes the development of deuterated standards for novel synthetic opioids and less common metabolites. The process involves the synthesis of these labeled compounds and their rigorous characterization to meet the requirements for certified reference materials, ensuring high isotopic purity and accurate concentration. caymanchem.comcerilliant.com

Further research opportunities exist in developing more efficient and cost-effective synthesis routes for deuterated opioids. Additionally, research into the potential for deuterium-hydrogen exchange in complex matrices is important for ensuring the long-term stability and reliability of deuterated standards in various applications. cerilliant.com The development of novel deuterated standards directly supports the improvement and validation of analytical methods used in opioid research, contributing to a more accurate understanding of opioid pharmacology, metabolism, and detection. nih.gov

Q & A

Q. What is the primary application of Codeine-d3 in analytical research, and how does its deuterated structure enhance methodological accuracy?

this compound is a deuterium-labeled analog of codeine, primarily used as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy. Its deuterated structure minimizes matrix effects (e.g., ion suppression) by ensuring near-identical chromatographic behavior to unlabeled codeine while providing distinct mass spectral signatures. Researchers prepare calibration curves using this compound to normalize analyte responses, reducing variability caused by extraction efficiency or instrument drift .

Example Workflow:

  • Spike known concentrations of this compound into biological samples.
  • Extract analytes using protein precipitation or solid-phase extraction.
  • Analyze via LC-MS/MS, comparing target analyte peaks to this compound’s stable isotopic signal.

Q. What experimental parameters should be optimized when using this compound as an internal standard in LC-MS/MS quantification of codeine in biological matrices?

Critical parameters include:

  • Chromatographic Resolution : Adjust column chemistry (e.g., C18) and mobile phase composition (e.g., acetonitrile/ammonium formate) to separate this compound from endogenous interferents .
  • Ionization Settings : Optimize ESI source parameters (e.g., capillary voltage, desolvation temperature) to maximize signal stability.
  • Deuterium Retention : Confirm that deuterium atoms in this compound do not undergo hydrogen-deuterium exchange under analytical conditions, which could compromise isotopic distinction .

Q. How do researchers validate the selectivity and sensitivity of this compound-based assays in complex sample matrices?

Validation follows guidelines such as FDA bioanalytical method validation:

  • Selectivity : Test for interference in blank matrices (e.g., plasma, urine) across six independent sources. This compound should not co-elute with endogenous compounds .
  • Sensitivity : Determine the lower limit of quantification (LLOQ) using signal-to-noise ratios ≥10. For this compound, typical LLOQ ranges from 0.1–1 ng/mL in biological fluids .
  • Precision/Accuracy : Assess intra- and inter-day variability (CV ≤15%) using quality controls (QCs) at low, medium, and high concentrations (Table 1).

Table 1 : Example Validation Parameters for this compound Assay

ParameterLQC (5 ng/mL)MQC (50 ng/mL)HQC (200 ng/mL)
Intra-day CV (%)4.23.82.9
Inter-day CV (%)6.15.44.3
Accuracy (%)98.5102.399.7
Adapted from

Advanced Research Questions

Q. What strategies are employed to resolve signal suppression/enhancement effects observed when using this compound in electrospray ionization mass spectrometry?

Signal suppression often arises from co-eluting matrix components. Mitigation approaches include:

  • Sample Cleanup : Use hybrid solid-phase extraction (SPE) methods to remove phospholipids and salts.
  • Ion Source Modifications : Implement post-column infusion of this compound to map suppression zones and adjust gradient elution accordingly .
  • Alternative Ionization : Switch to atmospheric-pressure chemical ionization (APCI) if ESI suppression persists.

Q. How can researchers address discrepancies between this compound calibration curves and target analyte recovery rates in long-term stability studies?

Discrepancies may stem from deuterated standard degradation or matrix-induced instability. Solutions include:

  • Stability Testing : Store this compound in inert solvents (e.g., methanol) at −80°C and validate freeze-thaw stability over 3–6 months.
  • Cross-Validation : Compare results with a second internal standard (e.g., morphine-d3) to isolate analyte-specific degradation .
  • Multivariate Regression : Apply weighted least-squares regression (1/x² weighting) to calibration data to account for heteroscedasticity .

Q. What statistical approaches are recommended for analyzing inter-laboratory variability in this compound quantification across different mass spectrometry platforms?

Use consensus-based standardization protocols:

  • Harmonized SOPs : Align LC-MS parameters (e.g., collision energy, dwell time) across laboratories.
  • Robust ANOVA : Perform inter-lab comparisons using nested ANOVA to partition variance sources (e.g., instrument type, operator skill) .
  • Reference Materials : Distribute certified this compound samples with predefined concentrations to calibrate cross-platform reproducibility .

Methodological Best Practices

  • Data Integrity : Maintain raw chromatograms and integration logs for audit trails, as emphasized in reproducibility guidelines .
  • Ethical Reporting : Disclose deuterated standard synthesis protocols (e.g., isotopic purity ≥98%) to enable replication, per journal requirements .
  • Conflict Resolution : For contradictory results (e.g., variable matrix effects), conduct iterative experiments with orthogonal techniques (e.g., high-resolution MS) to isolate confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.